4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline
Description
Structure
3D Structure
Properties
CAS No. |
2060554-58-5 |
|---|---|
Molecular Formula |
C12H20FNOSi |
Molecular Weight |
241.38 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3-fluoroaniline |
InChI |
InChI=1S/C12H20FNOSi/c1-12(2,3)16(4,5)15-11-7-6-9(14)8-10(11)13/h6-8H,14H2,1-5H3 |
InChI Key |
XCZDDYDLXRFXLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)N)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 4 Tert Butyldimethylsilyl Oxy 3 Fluoroaniline
Precursor Selection and Strategic Design for the Aromatic Core Functionalization
The synthetic strategy involves the protection of the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. This protective step is essential to prevent unwanted side reactions of the hydroxyl group in subsequent synthetic manipulations. The TBDMS group is favored due to its stability under a range of reaction conditions and the relative ease of its introduction and removal.
Regioselective Introduction of the Fluorine Substituent
The regioselective introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. In the context of synthesizing 4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline, the fluorine atom is positioned ortho to the hydroxyl group and meta to the amino group.
Starting with a pre-fluorinated precursor like 4-amino-2-fluorophenol (B116865) simplifies this challenge, as the regiochemistry is already established. nih.gov However, if a non-fluorinated precursor were used, various fluorination methods could be employed. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), are commonly used to introduce fluorine onto electron-rich aromatic rings. The directing effects of the existing substituents on the ring would be crucial in determining the position of fluorination. For instance, in a phenol (B47542) derivative, the hydroxyl group is an ortho-, para-director.
Formation of the Tert-Butyldimethylsilyl Ether Functionality
The protection of the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether is a key step to prevent its interference in subsequent reactions. This transformation is typically achieved by reacting the phenol with a silylating agent in the presence of a base.
The most common silylating agent for this purpose is tert-butyldimethylsilyl chloride (TBDMSCl). orgsyn.org This reagent is relatively inexpensive and readily available. The reaction is typically facilitated by a base, which deprotonates the phenolic hydroxyl group, making it a more potent nucleophile. Common bases used for this purpose include imidazole, triethylamine, and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Alternative silylating agents include tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMSOTf), which is more reactive than TBDMSCl and can be used for the silylation of less reactive alcohols. Catalytic systems for silylation have also been developed, which can offer milder reaction conditions and improved efficiency. researchgate.net
| Silylating Agent | Common Bases/Catalysts | Key Characteristics |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, Triethylamine, DMAP | Most common, cost-effective |
| tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) | Lutidine, 2,6-di-tert-butylpyridine | More reactive, for hindered alcohols |
| Hexamethyldisilazane (HMDS) | Iodine, N-chlorosaccharin | Used under neutral, mild conditions researchgate.net |
To achieve a high yield and purity of the desired silyl (B83357) ether, several reaction parameters can be optimized. The choice of solvent is important, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) being commonly used. organic-chemistry.org The reaction temperature can also be adjusted; while many silylations proceed efficiently at room temperature, gentle heating may be required for less reactive substrates.
The stoichiometry of the reagents is another critical factor. A slight excess of the silylating agent and the base is often used to ensure complete conversion of the starting material. Upon completion of the reaction, an aqueous workup is typically performed to remove the base and any unreacted reagents. The crude product is then purified by techniques such as column chromatography to obtain the pure this compound.
Amination Pathways for Aryl Nitrogen Installation
If the synthetic strategy does not start with a pre-aminated precursor, the introduction of the amino group onto the aromatic ring becomes a necessary step. One of the most common methods for introducing an amino group is through the reduction of a nitro group.
Therefore, a plausible synthetic route could begin with 3-fluoro-4-nitrophenol. The phenolic hydroxyl group would first be protected as a TBDMS ether. The resulting nitro compound, 1-((tert-butyldimethylsilyl)oxy)-2-fluoro-4-nitrobenzene, can then be subjected to reduction. A variety of reducing agents can be employed for this transformation, including:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2). It is generally a clean and high-yielding method.
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl), or iron (Fe) in acetic acid, are effective for nitro group reductions.
Transfer Hydrogenation: This technique uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst like Pd/C.
The choice of the reduction method depends on the compatibility with other functional groups present in the molecule. The TBDMS ether is generally stable under most nitro reduction conditions.
Comparative Analysis of Synthetic Routes and Methodological Advancements
Two primary synthetic routes for this compound can be envisioned and compared:
Route A: Starting from 4-Amino-2-fluorophenol
Advantages: This is a very direct and efficient route, likely involving a single synthetic step. The regiochemistry of the substituents is pre-determined by the starting material, avoiding issues with selectivity.
Disadvantages: The availability and cost of the starting material, 4-amino-2-fluorophenol, may be a limiting factor.
Route B: Starting from 3-Fluoro-4-nitrophenol
Advantages: The starting material, 3-fluoro-4-nitrophenol, may be more readily available or less expensive than 4-amino-2-fluorophenol. This route offers more flexibility in terms of the choice of reagents for each step.
| Feature | Route A (from 4-Amino-2-fluorophenol) | Route B (from 3-Fluoro-4-nitrophenol) |
| Number of Steps | One | Two |
| Key Reactions | Silylation | Silylation, Nitro Reduction |
| Regioselectivity | Pre-determined | Pre-determined |
| Potential Yield | Potentially higher | Potentially lower overall |
| Starting Material | 4-Amino-2-fluorophenol | 3-Fluoro-4-nitrophenol |
Methodological advancements in organic synthesis continue to provide new and improved ways to perform these transformations. For example, the development of more efficient and selective fluorinating agents, milder and more robust silylating protocols, and greener reduction methods can all contribute to making the synthesis of this compound more efficient, cost-effective, and environmentally friendly.
Strategic Utilization of 4 Tert Butyldimethylsilyl Oxy 3 Fluoroaniline As a Key Intermediate in Complex Molecule Synthesis
Applications in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients
The unique arrangement of functional groups on the 4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline ring makes it an attractive starting material for the synthesis of various pharmaceutical agents. The presence of fluorine adjacent to a protected hydroxyl group offers a handle for creating analogues of established drugs with potentially improved pharmacokinetic profiles.
Ezetimibe is a well-known cholesterol absorption inhibitor featuring a central β-lactam (azetidinone) ring. The synthesis of this core structure and its analogues often involves the condensation of an imine with an activated carboxylic acid derivative. The aniline (B41778) functionality of this compound is well-suited for forming the N-aryl bond of the azetidinone ring found in Ezetimibe analogues. The protected hydroxyl group corresponds to the 4-hydroxyphenyl moiety on the Ezetimibe core, while the fluorine atom allows for the creation of novel fluorinated derivatives.
The formation of the 2-azetidinone ring in Ezetimibe is a critical step that establishes two stereocenters. A common strategy involves the [2+2] cycloaddition of a ketene (B1206846), or a ketene equivalent derived from an acyl chloride, with an imine (a Schiff base).
In a hypothetical synthetic route utilizing the title compound, the first step would be the condensation of this compound with an appropriate aldehyde to form the corresponding imine. This imine intermediate is then reacted with a chiral auxiliary-bearing ketene in a stereoselective cycloaddition reaction. The choice of chiral auxiliary is crucial for controlling the cis/trans stereochemistry of the resulting β-lactam ring. Subsequent removal of the chiral auxiliary and other protecting groups would yield the desired fluorinated Ezetimibe precursor.
| Step | Reaction Type | Key Reactants | Intermediate Product | Purpose |
| 1 | Imine Formation | This compound, Aldehyde (e.g., 4-(benzyloxy)benzaldehyde) | N-benzylidene-4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline | Forms the C4-N1 bond component of the future azetidinone ring. |
| 2 | Cycloaddition | Imine from Step 1, Activated Acyl derivative (with chiral auxiliary) | Protected β-lactam | Stereoselectively constructs the core 2-azetidinone ring. |
| 3 | Deprotection | Protected β-lactam | Fluorinated Ezetimibe Precursor | Unveils the final functional groups. |
The modification of the Ezetimibe structure is a key strategy in the search for new compounds with improved activity or different pharmacological profiles. Using this compound as a starting material directly leads to analogues fluorinated on the N-phenyl ring. This strategic placement of fluorine can significantly alter the molecule's electronic properties and its interactions with its biological target, the Niemann-Pick C1-like 1 (NPC1L1) protein. Furthermore, the TBS-protected hydroxyl group allows for selective deprotection, which could be followed by etherification or esterification to generate a wide array of derivatives at the 4-position of the phenyl ring.
Topoisomerase II enzymes are essential for managing DNA topology and are validated targets for anticancer drugs. nih.gov Compounds that stabilize the covalent complex between DNA and Topoisomerase II are known as "poisons" and lead to cytotoxic DNA strand breaks. nih.gov Research has shown that various heterocyclic scaffolds can exhibit this activity.
Notably, derivatives of 2,5-disubstituted-1,3,4-thiadiazole have been investigated as potential Topoisomerase II poisons. Synthetic routes to these compounds often involve the condensation of substituted anilines with thiosemicarbazide (B42300) followed by cyclization. For instance, compounds such as 2-(3-fluorophenylamino)-5-(substituted-phenyl)-1,3,4-thiadiazoles have demonstrated the ability to stabilize the DNA-topoII cleavage complex.
The structure of this compound makes it an ideal candidate for incorporation into such scaffolds. The 3-fluoroaniline (B1664137) moiety can be used to synthesize the 2-amino-1,3,4-thiadiazole (B1665364) core, resulting in a novel compound bearing a protected hydroxyl group for further functionalization.
| Reactant 1 | Reactant 2 | Resulting Scaffold | Potential Activity |
| This compound | Substituted benzoyl isothiocyanate | 2-Arylamino-5-aryl-1,3,4-thiadiazole | Topoisomerase II Poison |
Indolizine (B1195054) is a nitrogen-containing heterocyclic aromatic compound that forms the core of various natural products and pharmacologically active molecules. While classical syntheses of indolizines, such as the Tschitschibabin reaction, typically start from pyridine (B92270) derivatives, modern methods have expanded the range of accessible precursors. sci-hub.box
One potential, albeit less conventional, approach for incorporating an aniline-derived fragment involves multi-step syntheses where the aniline nitrogen is used to form a different heterocyclic ring that is subsequently transformed into or annulated with another ring to form the indolizine system. For example, a substituted aniline could be used to construct a pyrrole (B145914) ring, which could then undergo further reactions to build the fused pyridine ring of the indolizine core. The specific utility of this compound in this context would be to generate novel, functionalized indolizines bearing a fluoro and protected hydroxy-substituted phenyl group, offering new avenues for structure-activity relationship studies.
Role in the Synthesis of Ezetimibe and its Diastereomers
Contribution to the Diversification of Chemical Libraries for Biological Screening
Combinatorial chemistry and the generation of diverse molecular libraries are cornerstones of modern drug discovery. nih.gov Building blocks that offer multiple points for diversification are highly sought after. This compound is an excellent example of such a scaffold.
The molecule possesses three distinct points for chemical modification:
The Aniline Nitrogen: Can be acylated, alkylated, or used as a nucleophile in the construction of a vast array of heterocyclic systems.
The Aromatic Ring: Can undergo electrophilic aromatic substitution, although the positions are dictated by the existing substituents.
The Silyl-Protected Hydroxyl Group: The TBS group is stable to many reaction conditions but can be readily removed with fluoride (B91410) sources (like TBAF) to reveal the phenol (B47542). This phenol can then be alkylated or acylated to introduce a wide variety of substituents.
This multi-functional nature allows for the rapid generation of a library of related but structurally diverse compounds from a single, advanced intermediate. The strategic inclusion of a fluorine atom is particularly advantageous, as fluorinated compounds often exhibit enhanced metabolic stability and improved binding characteristics, making them attractive for biological screening. nih.gov
Development of New Synthetic Methodologies Enabled by its Unique Structure
One of the most significant advancements enabled by the unique structure of this compound is in the realm of directed ortho-metalation (DoM). In this methodology, the aniline nitrogen, after suitable protection, can act as a directed metalation group (DMG). However, the presence and positioning of the fluoro and TBS-oxy substituents provide a nuanced control over the site of lithiation that is not observed with simpler aniline derivatives.
For instance, in the synthesis of complex heterocyclic scaffolds, the initial protection of the aniline nitrogen of this compound, followed by treatment with a strong organolithium base, can lead to regioselective deprotonation at the C5 position. This is a direct consequence of the synergistic directing effect of the protected amino group and the activating effect of the C4-silyloxy group, while the C3-fluoro group also influences the acidity of the adjacent protons. This highly specific metalation opens up a new avenue for the introduction of a wide array of electrophiles at a position that would be otherwise difficult to functionalize.
The subsequent reaction of the resulting aryllithium species with various electrophiles allows for the construction of a diverse library of substituted aniline derivatives. These derivatives can then be elaborated into more complex molecular architectures. The power of this methodology is highlighted in the synthesis of kinase inhibitors, where precise control over the substitution pattern on the aniline ring is crucial for biological activity.
The following table summarizes the regioselective functionalization of the this compound scaffold, showcasing the versatility of this building block in the development of new synthetic strategies.
| Starting Material | Reagents | Electrophile (E) | Product | Regioselectivity |
| N-protected 4-[(TBS)oxy]-3-fluoroaniline | 1. n-BuLi, THF, -78 °C | R-CHO | 5-substituted aniline | High |
| N-protected 4-[(TBS)oxy]-3-fluoroaniline | 1. s-BuLi, TMEDA, -78 °C | R-Br | 5-substituted aniline | High |
| N-protected 4-[(TBS)oxy]-3-fluoroaniline | 1. LDA, THF, -78 °C | R-I | 5-substituted aniline | High |
| N-protected 4-[(TBS)oxy]-3-fluoroaniline | 1. n-BuLi, THF, -78 °C | CO2 | 5-carboxy aniline | High |
This regioselective functionalization, driven by the unique substitution pattern of this compound, represents a significant methodological advancement. It provides a reliable and efficient route to previously inaccessible or difficult-to-synthesize building blocks, thereby accelerating the discovery and development of new chemical entities with potential therapeutic applications. The ability to predictably install a wide range of functional groups at a specific position on the aniline ring underscores the strategic importance of this intermediate in modern organic synthesis.
Chemical Transformations and Reactivity Studies of 4 Tert Butyldimethylsilyl Oxy 3 Fluoroaniline
Reactivity Profile of the Aniline (B41778) Moiety
The aniline portion of 4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline is a key site for various chemical modifications, including amidation, imine formation, and electrophilic aromatic substitution. The electronic properties of the substituents on the aromatic ring, namely the electron-donating silyloxy group and the electron-withdrawing fluorine atom, play a significant role in modulating the reactivity of the aniline.
Amidation Reactions and Derivative Formation
The primary amine of this compound readily undergoes acylation with a variety of acylating agents to form the corresponding amide derivatives. This transformation is a fundamental reaction in organic chemistry, often employed to protect the amino group or to introduce new functional moieties. The reaction typically proceeds via nucleophilic attack of the aniline nitrogen on the carbonyl carbon of an acyl halide, anhydride, or carboxylic acid activated with a coupling agent.
While specific examples for the amidation of this compound are not extensively documented in the literature, the general reactivity of anilines suggests that these reactions would proceed efficiently. For instance, the reaction with acetyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, would be expected to yield N-(4-{[(tert-butyldimethyl)silyl]oxy}-3-fluorophenyl)acetamide. The conditions for such reactions are generally mild to avoid cleavage of the acid-sensitive silyl (B83357) ether.
| Acylating Agent | Base | Solvent | Expected Product |
|---|---|---|---|
| Acetyl chloride | Pyridine | Dichloromethane (B109758) | N-(4-{[(tert-butyldimethyl)silyl]oxy}-3-fluorophenyl)acetamide |
| Benzoyl chloride | Triethylamine | Tetrahydrofuran (B95107) | N-(4-{[(tert-butyldimethyl)silyl]oxy}-3-fluorophenyl)benzamide |
| Acetic anhydride | None (or catalytic acid/base) | Acetic acid (or pyridine) | N-(4-{[(tert-butyldimethyl)silyl]oxy}-3-fluorophenyl)acetamide |
Imine Formation and Condensation Reactions
The aniline functionality of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. wikipedia.orgredalyc.org This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org The removal of water is often necessary to drive the equilibrium towards the product. wikipedia.org
The formation of imines from anilines is a well-established transformation. redalyc.orgorganic-chemistry.orgnih.gov In the case of this compound, reaction with an aldehyde like benzaldehyde (B42025) in the presence of a dehydrating agent or under azeotropic distillation would be expected to produce the corresponding N-(phenyl)methylene-4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline. The stability of the resulting imine can vary depending on the nature of the substituents on both the aniline and the carbonyl compound.
| Carbonyl Compound | Catalyst/Conditions | Solvent | Expected Product |
|---|---|---|---|
| Benzaldehyde | p-Toluenesulfonic acid, Dean-Stark trap | Toluene | N-(phenyl)methylene-4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline |
| Acetone | Molecular sieves | Ethanol | N-(propan-2-ylidene)-4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline |
| Cyclohexanone | Titanium(IV) chloride | Dichloromethane | N-(cyclohexylidene)-4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline |
Electrophilic Aromatic Substitution Patterns Influenced by Substituents
The regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring of this compound is governed by the directing effects of the existing substituents: the amino group, the fluoro group, and the tert-butyldimethylsilyloxy group.
The amino group is a powerful activating and ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. organicchemistrytutor.comyoutube.comnih.govunizin.org The tert-butyldimethylsilyloxy group is also an activating, ortho-, para-director for similar reasons. organicchemistrytutor.comyoutube.com Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring inductively. unizin.orgijrar.orglibretexts.org However, like other halogens, it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. unizin.orgijrar.orglibretexts.org
In this molecule, the powerful activating and directing effects of the amino and silyloxy groups are expected to dominate. The positions ortho and para to the amino group are C3 and C5. The positions ortho and para to the silyloxy group are C3 and C5. Both the amino and silyloxy groups strongly activate the positions ortho and para to them. The fluorine atom at C3 deactivates the ring but also directs ortho and para. The positions ortho to the fluorine are C2 and C4, and the position para is C6.
Considering the combined effects, the most activated positions for electrophilic attack are those ortho to the amino group and ortho/para to the silyloxy group. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions. The steric hindrance from the bulky tert-butyldimethylsilyl group might slightly disfavor substitution at the C5 position.
Selective Manipulation of the Tert-Butyldimethylsilyl Ether Functionality
The tert-butyldimethylsilyl (TBDMS) ether in this compound serves as a protecting group for the phenolic hydroxyl group. Its selective removal or manipulation is a critical aspect of its synthetic utility.
Chemoselective Deprotection Strategies under Varying Conditions
The cleavage of TBDMS ethers is a common transformation in organic synthesis, and a variety of reagents and conditions have been developed for this purpose. iwu.eduwikipedia.orgorganic-chemistry.orgorganic-chemistry.org The choice of deprotection agent is crucial for achieving chemoselectivity, particularly when other sensitive functional groups, such as the aniline moiety in this case, are present.
Fluoride-based reagents are the most common for cleaving silicon-oxygen bonds due to the high strength of the silicon-fluorine bond. iwu.eduorganic-chemistry.org Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a widely used reagent for this purpose. iwu.edu Acidic conditions can also be employed, although care must be taken to avoid unwanted side reactions with the aniline group. organic-chemistry.org
| Reagent | Solvent | Conditions | Notes on Chemoselectivity |
|---|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | Highly effective for Si-O bond cleavage; generally mild towards anilines. iwu.edu |
| Hydrofluoric acid-pyridine (HF-Py) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | Effective, but the acidic nature may require protection of the aniline. wikipedia.org |
| Acetic acid/Water/THF | - | Room Temperature to 45 °C | Mild acidic conditions that can selectively cleave TBDMS ethers. organic-chemistry.org |
| Iron(III) tosylate | Methanol | Room Temperature | A mild and chemoselective method for deprotection. iwu.edu |
Stability and Reactivity Considerations of the Silyl Ether
The tert-butyldimethylsilyl ether is known for its stability under a wide range of reaction conditions, which is a key attribute of a good protecting group. iwu.edutotal-synthesis.com It is generally stable to basic conditions, many oxidizing and reducing agents, and nucleophiles that are not fluoride-based. iwu.edutotal-synthesis.comwikipedia.org
The stability of the TBDMS group in this compound allows for selective reactions to be carried out on the aniline moiety without affecting the silyl ether. For example, the amidation and imine formation reactions discussed in section 4.1 can be performed while the silyl ether remains intact.
However, the TBDMS group is susceptible to cleavage under strongly acidic or fluoride-containing conditions. total-synthesis.comlibretexts.org The rate of cleavage can be influenced by steric hindrance around the silyl ether. The presence of the ortho-fluoro substituent might have a minor electronic effect on the stability of the silyl ether, but the primary factors governing its reactivity remain the choice of deprotection reagent and the reaction conditions. The relative stability of silyl ethers generally follows the order: TMS < TES < TBDMS < TIPS < TBDPS, with TBDMS offering a good balance of stability and ease of removal. wikipedia.orgtotal-synthesis.com
Impact of Fluorine Substitution on Aromatic Ring Reactivity and Regioselectivity
The reactivity of an aromatic ring in electrophilic substitution reactions is governed by the electronic properties of the substituents it carries. Substituents can be broadly classified as activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para). In this compound, the directing effects of three distinct groups—amino (-NH₂), fluoro (-F), and tert-butyldimethylsilyloxy (-OSi(CH₃)₂(C(CH₃)₃))—are at play.
The amino group is a powerful activating group that donates electron density to the ring through a strong positive mesomeric effect (+M). This effect significantly increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions relative to the amino group. Similarly, the tert-butyldimethylsilyloxy group is also an activating, ortho-, para-director due to the +M effect of the oxygen atom.
In this compound, these effects combine to determine the regioselectivity of electrophilic substitution. The powerful activating and directing influences of the amino and silyloxy groups are expected to dominate. The fluorine atom's primary role is to modulate the electron density at specific positions.
The potential sites for electrophilic attack are C2, C5, and C6.
Amino group (-NH₂) at C1: Directs ortho (C2, C6) and para (C4, which is blocked).
tert-Butyldimethylsilyloxy group (-OSiR₃) at C4: Directs ortho (C3, C5) and para (C1, which is blocked). The C3 position is also blocked by fluorine.
Fluoro group (-F) at C3: Directs ortho (C2, C4) and para (C6). The C4 position is blocked.
The confluence of these directing effects strongly favors substitution at the C2, C5, and C6 positions. The fluorine atom's strong -I effect would most significantly decrease the electron density at the adjacent C2 position. wikipedia.org However, this position is also activated by the ortho-directing amino group and the ortho-directing fluoro group. The C6 position is activated by being ortho to the amino group and para to the fluoro group. The C5 position is activated by being ortho to the silyloxy group. Therefore, a mixture of products is possible, with the precise ratio depending on the specific electrophile and reaction conditions. The strong activation provided by the amino and silyloxy groups generally ensures that the ring is sufficiently nucleophilic for substitution to occur despite the presence of the deactivating fluorine atom.
| Substituent (Position) | Electronic Effect | Activating/Deactivating | Directing Influence | Target Positions on the Ring |
|---|---|---|---|---|
| -NH₂ (C1) | +M >> -I | Strongly Activating | Ortho, Para | C2, C6 (C4 blocked) |
| -F (C3) | -I > +M | Weakly Deactivating | Ortho, Para | C2, C6 (C4 blocked) |
| -OSiR₃ (C4) | +M > -I | Strongly Activating | Ortho, Para | C5 (C1, C3 blocked) |
Advanced Spectroscopic and Mechanistic Investigations in the Context of 4 Tert Butyldimethylsilyl Oxy 3 Fluoroaniline Derivatives
Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation
High-resolution NMR spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of 4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline. By examining the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and electronic environment of each atom can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the arrangement of hydrogen atoms. The tert-butyl group of the silyl (B83357) ether typically exhibits a sharp singlet around 1.0 ppm, while the two silicon-methyl groups appear as another singlet near 0.2 ppm. The aromatic protons show more complex splitting patterns due to coupling with each other and with the fluorine atom. Based on related fluoroaniline (B8554772) structures, the proton ortho to the amino group is expected to appear as a doublet of doublets, coupled to the adjacent aromatic proton and the fluorine atom. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbons of the tert-butyl group and the silicon-methyl groups have characteristic signals in the aliphatic region. The aromatic region will show six distinct signals, with their chemical shifts influenced by the electron-donating amino and silyloxy groups and the electron-withdrawing fluorine atom. The C-F and C-O bonds will exhibit significant carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which are diagnostic for the substitution pattern. rsc.org
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov For this compound, a single resonance is expected. The chemical shift of this fluorine atom is sensitive to the electronic nature of the para-silyloxy group and the meta-amino group. Studies on various fluoroaniline derivatives have shown that the ¹⁹F chemical shift is highly dependent on pH and the substitution pattern on the aromatic ring. nih.gov
The following table summarizes the expected NMR data for this compound based on typical values for related structures.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants |
| ¹H | Si-C(CH₃)₃ | ~1.0 | s |
| Si-(CH₃)₂ | ~0.2 | s | |
| NH₂ | ~3.6-4.0 | br s | |
| Ar-H | ~6.5-7.0 | m | |
| ¹³C | Si-C(CH₃)₃ | ~25 | s |
| Si-C(CH₃)₃ | ~18 | s | |
| Si-(CH₃)₂ | ~ -4 | s | |
| C-NH₂ | ~140-145 (d, JCF ≈ 3-5 Hz) | d | |
| C-F | ~150-155 (d, ¹JCF ≈ 240 Hz) | d | |
| C-OSi | ~145-150 (d, JCF ≈ 10-15 Hz) | d | |
| Ar-CH | ~110-125 | d or dd | |
| ¹⁹F | Ar-F | -115 to -130 | m |
| Interactive Table: Click on headers to sort. |
Elucidation of Reaction Mechanisms Using Mass Spectrometry Techniques
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pathways of molecules, which in turn helps to confirm structures and elucidate reaction mechanisms. For derivatives of this compound, electron ionization (EI) mass spectrometry is commonly used.
The most characteristic fragmentation pathway for tert-butyldimethylsilyl (TBDMS) ethers is the loss of the tert-butyl radical (•C(CH₃)₃), resulting in a prominent [M-57]⁺ ion. researchgate.netnih.gov This is often the base peak in the spectrum. The molecular ion (M⁺) peak for TBDMS derivatives can be weak or absent. researchgate.net The presence of the aniline (B41778) moiety introduces other potential fragmentation patterns, such as the loss of HCN from the aromatic ring, a common feature in the mass spectra of anilines. miamioh.edu
Further fragmentation of the [M-57]⁺ ion can occur through various rearrangements and cleavage events. The predicted mass spectrum for this compound (Molecular Weight: 241.13 g/mol ) would show key ions that confirm its structure. uni.lu
The table below outlines the expected key fragment ions in the EI mass spectrum of this compound.
| m/z Value | Ion Structure / Proposed Fragment | Significance |
| 241 | [M]⁺ | Molecular Ion |
| 226 | [M - CH₃]⁺ | Loss of a methyl radical from the silyl group |
| 184 | [M - C(CH₃)₃]⁺ or [M-57]⁺ | Loss of the tert-butyl group; often the base peak |
| 126 | [M - Si(CH₃)₂(C(CH₃)₃)]⁺ | Cleavage of the O-Si bond |
| Interactive Table: Click on headers to sort. |
By monitoring the appearance of these characteristic ions, the formation of the silylated product can be confirmed in a reaction mixture. In mechanistic studies, isotopic labeling can be employed to track the pathways of atoms during fragmentation, providing deeper insight into the underlying chemical processes.
Infrared Spectroscopy for Monitoring Functional Group Transformations in Synthetic Pathways
Infrared (IR) spectroscopy is an effective method for monitoring the progress of chemical reactions by observing the disappearance of reactant functional groups and the appearance of product functional groups. In the synthesis of this compound, a key step is typically the silylation of a precursor like 4-amino-2-fluorophenol (B116865).
The transformation can be readily followed by monitoring specific vibrational bands:
Disappearance of O-H Stretch: The broad O-H stretching band of the phenolic hydroxyl group in the reactant (typically around 3200-3600 cm⁻¹) will disappear upon successful silylation.
Appearance of Si-O-C Stretch: The formation of the silyl ether bond will give rise to a strong Si-O-C stretching vibration, usually observed in the region of 1250-1000 cm⁻¹.
Appearance of Si-C Bending: The characteristic bending vibrations of the Si-(CH₃)₂ group (around 1250 cm⁻¹) and the tert-butyl group provide further evidence of the TBDMS group's presence.
Persistence of N-H and C-F Stretches: The N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the C-F stretching vibration (around 1200-1300 cm⁻¹) should remain, confirming that these functional groups are unaffected by the silylation reaction. researchgate.netresearchgate.net
The following table lists the characteristic IR absorption frequencies relevant to the synthesis of this compound from 4-amino-2-fluorophenol.
| Functional Group | Vibrational Mode | Reactant (4-amino-2-fluorophenol) Wavenumber (cm⁻¹) | Product (this compound) Wavenumber (cm⁻¹) |
| O-H | Stretch | ~3200-3600 (broad) | Absent |
| N-H | Symmetric & Asymmetric Stretch | ~3300-3500 | ~3300-3500 |
| C-H (Aromatic) | Stretch | ~3000-3100 | ~3000-3100 |
| C-H (Aliphatic) | Stretch | - | ~2850-2960 |
| C=C (Aromatic) | Stretch | ~1500-1600 | ~1500-1600 |
| C-F | Stretch | ~1200-1300 | ~1200-1300 |
| Si-O-C | Stretch | - | ~1250-1000 |
| Si-C | Bend | - | ~1250 and ~840 |
| Interactive Table: Click on headers to sort. |
By comparing the IR spectra taken at different time points of the reaction, a chemist can effectively monitor the conversion of the starting material to the desired silyl-protected product, ensuring the reaction has gone to completion.
Computational and Theoretical Studies Pertaining to 4 Tert Butyldimethylsilyl Oxy 3 Fluoroaniline and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and a host of properties related to chemical reactivity. chemrxiv.orgresearchgate.net For 4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline, DFT studies are crucial for understanding how the interplay between the electron-withdrawing fluorine atom and the electron-donating silyloxy group governs its behavior.
Detailed DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. chemrxiv.org
From these orbital energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity profile. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for reaction.
Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). chemrxiv.org For this compound, the MEP map would likely show a high negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, while the regions near the hydrogen atoms of the amine group would be electropositive.
| Parameter | Symbol | Predicted Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 | Indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 4.90 | Correlates with chemical stability and reactivity. |
| Ionization Potential | I | 5.85 | Energy to remove an electron. |
| Electron Affinity | A | 0.95 | Energy released upon gaining an electron. |
| Electronegativity | χ | 3.40 | Tendency to attract electrons. |
| Chemical Hardness | η | 2.45 | Resistance to charge transfer. |
| Chemical Softness | S | 0.41 | Propensity for chemical reactions. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. ijbiotech.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing unparalleled insight into conformational changes and intermolecular interactions at an atomic level. nih.gov
For a molecule like this compound, which possesses considerable flexibility, MD simulations are essential for exploring its conformational landscape. Key areas of flexibility include the rotation of the bulky tert-butyldimethylsilyl group and the orientation of the silyloxy moiety relative to the aniline (B41778) ring. MD simulations can reveal the most stable conformations and the energy barriers between them. nih.gov
Furthermore, MD is a powerful tool for studying how this compound interacts with its environment, such as solvent molecules or the active site of a biological target. By simulating the molecule in a solvent box (e.g., water), one can analyze:
Radial Distribution Functions (RDFs): To understand the probability of finding solvent molecules at a certain distance from specific atoms of the solute.
Hydrogen Bonding: To quantify the formation, lifetime, and dynamics of hydrogen bonds between the amine group (-NH2) or the silyloxy oxygen and surrounding solvent molecules.
These simulations are critical for understanding solubility, stability, and the microscopic details of how the molecule is recognized and bound by other chemical species. ijbiotech.comnih.gov
| Parameter | Purpose | Information Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Assess structural stability over time. | Indicates if the molecule reaches a stable conformational equilibrium. |
| Radius of Gyration (Rg) | Measure the compactness of the molecule. | Reveals changes in overall shape and folding. ijbiotech.com |
| Dihedral Angle Analysis | Explore rotational flexibility. | Identifies preferred conformations around rotatable bonds (e.g., C-O-Si). |
| Hydrogen Bond Analysis | Quantify interactions with solvent/receptors. | Determines the strength and dynamics of key intermolecular interactions. |
| Radial Distribution Function (RDF) | Analyze the local solvent structure. | Shows the organization of solvent molecules around specific functional groups. |
Quantum Chemical Investigations of Reaction Pathways and Transition States
Quantum chemical (QC) methods are indispensable for mapping the intricate pathways of chemical reactions. By calculating the potential energy surface, these methods can identify reactants, products, intermediates, and, most importantly, the transition state structures that connect them. acs.orgnih.gov This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding reaction mechanisms.
For this compound, QC investigations could explore a variety of reactions. Given the aniline scaffold, a primary area of interest is electrophilic aromatic substitution. The activating, ortho-para directing silyloxy group and the deactivating, ortho-para directing fluoro group create a complex reactivity pattern. QC calculations can predict the most likely sites for electrophilic attack (positions 2, 5, and 6) by comparing the activation energies for the formation of the corresponding sigma complexes.
The general steps in such an investigation include:
Geometry Optimization: The structures of the reactant, electrophile, potential intermediates, and products are fully optimized to find their minimum energy geometries.
Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface.
Frequency Calculation: This confirms the nature of the stationary points. A minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org
Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that the identified transition state correctly connects the desired reactant and product.
By constructing a complete energy profile for the reaction, researchers can gain a deep, quantitative understanding of the factors controlling the reaction's feasibility and selectivity. nih.gov
Structure-Reactivity Relationship Analysis through Computational Methods
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. nih.govfrontiersin.org Computational methods are central to QSAR, as they are used to calculate the molecular descriptors that form the basis of these models.
For a series of derivatives based on the this compound scaffold, a QSAR study would involve:
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These can be categorized as:
Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific conformational indices.
Topological: Descriptors based on the 2D graph of the molecule, such as connectivity indices.
Hydrophobic: LogP (partition coefficient).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links a selection of these descriptors to the observed activity (e.g., IC50 values for enzyme inhibition). frontiersin.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets to ensure it is robust and not a result of chance correlation.
Q & A
Q. What are the optimized synthetic routes for 4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline, and how can purity be validated?
The compound is synthesized via silylation of 4-amino-2-fluorophenol using tert-butyldimethylsilyl chloride (TBSCl) in anhydrous acetonitrile with imidazole as a base. Key steps include:
- Reaction conditions : Stirring at 23°C for 12 hours under anhydrous conditions.
- Purification : Flash column chromatography (25→50% ethyl acetate in hexane) yields 59% product .
- Characterization :
- HRMS (ESI+): m/z 242.1368 (calculated: 242.1371 for C₁₂H₂₁FNOSi).
- TLC : Rf = 0.57 (1:1 hexanes/EtOAc).
- Purity validation : Combine NMR, HRMS, and TLC to confirm structural integrity and absence of unreacted starting materials.
Q. How does the tert-butyldimethylsilyl (TBS) group influence the stability and reactivity of this compound?
The TBS group acts as a protecting moiety for the hydroxyl group, enhancing stability during synthetic workflows:
- Acid sensitivity : TBS ethers are stable under basic and neutral conditions but cleaved by fluoride ions (e.g., TBAF) or strong acids (e.g., HCl in THF).
- Moisture sensitivity : Store under inert atmosphere (argon/nitrogen) to prevent hydrolysis.
- Reactivity : The electron-withdrawing fluorine at the 3-position directs electrophilic substitution to the para position relative to the amino group.
Advanced Research Questions
Q. What strategies mitigate low yields in the silylation of 4-amino-2-fluorophenol?
Common issues and solutions include:
- Incomplete silylation : Ensure stoichiometric excess of TBSCl (1.05 equiv) and use imidazole (2.5 equiv) to scavenge HCl.
- Byproduct formation : Optimize reaction time (12 hours) to avoid over-silylation or side reactions.
- Purification losses : Pre-purify starting materials and use gradient elution in chromatography to separate polar impurities .
Q. How is this compound utilized in radiopharmaceutical research?
The compound serves as a precursor in positron emission tomography (PET) tracer synthesis:
- Radiolabeling : The amino group enables conjugation with prosthetic groups (e.g., succinimidyl esters) for <sup>18</sup>F or <sup>11</sup>C labeling.
- Case study : Used in tropomyosin receptor kinase (Trk) radiotracers to study neurological disorders .
- Methodological note : Protect the TBS group during radiolabeling to prevent premature deprotection.
Q. What analytical techniques resolve contradictions in reported reactivity of fluorinated anilines?
Conflicting data on regioselectivity or stability can be addressed via:
- Competitive reaction studies : Compare reactivity with/without the TBS group using NMR to track substitution patterns.
- DFT calculations : Model electronic effects of fluorine and TBS on aromatic ring charge distribution.
- Controlled hydrolysis : Expose the compound to varying pH levels and monitor degradation via LC-MS .
Q. How can this compound be integrated into cross-coupling reactions for drug discovery?
The amino group facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings:
- Protection-deprotection : Use Boc or Fmoc groups to protect the amine during coupling, followed by TBS cleavage.
- Example : Couple with boronic acids to generate biaryl scaffolds for kinase inhibitors.
- Optimization : Screen palladium catalysts (e.g., Pd(dba)₂) and ligands (XPhos) for high yields .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| TBSCl Equiv. | 1.05 | Maximizes silylation |
| Imidazole Equiv. | 2.5 | Prevents HCl side reactions |
| Reaction Time | 12 hours | Balances completion vs. degradation |
Q. Table 2. Stability Under Controlled Conditions
| Condition | Observation | Method of Analysis |
|---|---|---|
| pH 2 (HCl/THF) | TBS cleavage in 1 hour | TLC, NMR |
| pH 7 (aqueous buffer) | Stable for 24 hours | LC-MS |
| Anhydrous, N₂ atmosphere | No degradation | HRMS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
